1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-
CAS No.: 1227580-91-7
Cat. No.: VC18767368
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227580-91-7 |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 7-fluoro-5-methoxy-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3 |
| Standard InChI Key | YLQLRFVXUBZLDC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C(=C1)F)NC=C2C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the indole family, characterized by a fused bicyclic system comprising a benzene ring (six-membered) and a pyrrole ring (five-membered with one nitrogen atom). The substitution pattern is critical to its reactivity:
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3-position: A formyl group (–CHO) introduces electrophilic character, enabling nucleophilic addition and condensation reactions .
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7-position: Fluorine’s strong electron-withdrawing effect enhances metabolic stability and influences intermolecular interactions.
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5-position: The methoxy group (–OCH₃) contributes to solubility in polar solvents and modulates electronic effects via resonance donation .
The molecular formula is C₁₀H₇FNO₂, with a molar mass of 192.17 g/mol.
Spectral Characteristics
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IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of aldehyde), ~1250 cm⁻¹ (C–F stretch), and ~2830 cm⁻¹ (C–H stretch of methoxy group) .
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NMR Spectroscopy:
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- typically involves multi-step protocols:
Vilsmeier-Haack Formylation
This method formylates indole derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example:
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Substrate Preparation: 7-Fluoro-5-methoxyindole is treated with POCl₃/DMF to generate the Vilsmeier reagent.
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Electrophilic Attack: The reagent reacts at the 3-position, forming the aldehyde functionality .
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Workup: Hydrolysis with aqueous NaOH yields the final product .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable selective functionalization. For instance:
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Suzuki-Miyaura coupling introduces aryl groups at specific positions without altering existing substituents.
Reaction Pathways
The compound participates in diverse reactions:
Biological Activities and Applications
Industrial Applications
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Agrochemicals: Serves as a precursor for fungicides targeting Botrytis cinerea.
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Materials Science: Used in synthesizing fluorescent dyes for OLEDs (λₑₘ = 450 nm) .
Future Research Directions
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Structure-Activity Optimization: Modifying the methoxy group to enhance blood-brain barrier penetration.
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Green Synthesis: Developing catalyst-free methods using ionic liquids or microwave irradiation.
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Targeted Drug Delivery: Conjugating the compound with nanoparticles for selective tumor targeting.
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